molecular formula C14H16N8O B12268984 4-methoxy-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

4-methoxy-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B12268984
M. Wt: 312.33 g/mol
InChI Key: DUIFRFUKPOIQQR-UHFFFAOYSA-N
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Description

4-methoxy-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloro-6-methoxypyrimidine with 1H-pyrazolo[3,4-d]pyrimidine-4-amine in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while nucleophilic substitution can introduce various functional groups at the piperazine moiety .

Scientific Research Applications

4-methoxy-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the ATP-binding site of the enzyme, preventing its activity. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. The compound’s structure allows it to fit precisely into the enzyme’s active site, making it a potent inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a valuable compound in the development of targeted cancer therapies .

Properties

Molecular Formula

C14H16N8O

Molecular Weight

312.33 g/mol

IUPAC Name

4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C14H16N8O/c1-23-12-6-11(15-8-16-12)21-2-4-22(5-3-21)14-10-7-19-20-13(10)17-9-18-14/h6-9H,2-5H2,1H3,(H,17,18,19,20)

InChI Key

DUIFRFUKPOIQQR-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC(=C1)N2CCN(CC2)C3=NC=NC4=C3C=NN4

Origin of Product

United States

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